molecular formula C16H17N3OS B4844680 N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide

N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide

Cat. No. B4844680
M. Wt: 299.4 g/mol
InChI Key: ILVSBYXHUHTTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as MPTA, is a chemical compound with potential applications in scientific research. It is a derivative of 2-aminobenzothiazole and has been synthesized and studied for its biological activity.

Mechanism of Action

The exact mechanism of action of N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide is not fully understood. It is believed to interact with several cellular pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and physiological effects:
N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to have cytotoxic effects on cancer cells, inducing apoptosis and inhibiting proliferation. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer cells. In addition, N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide in lab experiments is its potential specificity for cancer cells and amyloid-beta peptides, which could minimize off-target effects. However, further studies are needed to determine the optimal concentration and exposure time for N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide, as well as its potential toxicity to normal cells.

Future Directions

Future studies could explore the potential use of N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. In addition, further studies could investigate the potential use of N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, more research is needed to fully understand the mechanism of action of N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide and its potential applications in scientific research.

Scientific Research Applications

N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis and inhibit angiogenesis. N-[3-({[(3-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

N-[3-[(3-methylphenyl)carbamothioylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-5-3-6-13(9-11)18-16(21)19-15-8-4-7-14(10-15)17-12(2)20/h3-10H,1-2H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVSBYXHUHTTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(3-methylphenyl)carbamothioyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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